2-(Aminomethyl)-4-bromobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-bromobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and one nitrogen atom, with a bromine atom and an aminomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-bromobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-4-bromobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions can modify the functional groups, leading to different products with altered properties .
Scientific Research Applications
2-(Aminomethyl)-4-bromobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromobenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications .
Comparison with Similar Compounds
2-Aminooxazole: Similar in structure but lacks the bromine atom.
Benzoxazole Derivatives: These compounds share the oxazole ring but have different substituents.
Uniqueness: 2-(Aminomethyl)-4-bromobenzo[d]oxazole is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(4-bromo-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2 |
InChI Key |
ZXJKNZCZXLQUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.